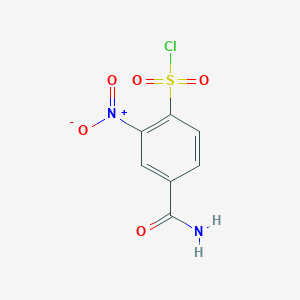

4-carbamoyl-2-nitrobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₅ClN₂O₅S It is a derivative of benzene, featuring functional groups such as a carbamoyl group, a nitro group, and a sulfonyl chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-carbamoyl-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of benzene derivatives followed by sulfonation and chlorination. One common method includes:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Sulfonation: The nitrobenzene is then sulfonated using fuming sulfuric acid to introduce the sulfonyl group.

Chlorination: Finally, the sulfonic acid derivative is treated with thionyl chloride to convert the sulfonic acid group to a sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Aqueous solutions of bases like sodium hydroxide.

Major Products Formed

Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.

Reduction: Formation of 4-carbamoyl-2-aminobenzene-1-sulfonyl chloride.

Hydrolysis: Formation of 4-carbamoyl-2-nitrobenzene-1-sulfonic acid.

Applications De Recherche Scientifique

4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride is a compound of considerable interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by relevant studies and data.

Antiviral Agents

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of antiviral compounds. For instance, derivatives of this compound have shown promising activity against HIV, with certain analogs exhibiting sub-nanomolar effective concentrations (EC50) . The incorporation of this sulfonamide moiety has been linked to enhanced biological activity, suggesting that modifications to the core structure can yield potent antiviral agents.

Synthesis of Sulfonamides

This compound serves as an important intermediate in the synthesis of sulfonamides. The sulfonyl chloride group can react with amines to form sulfonamides, which are crucial in drug development due to their antibacterial properties. Mechanistic studies indicate that the reaction proceeds via nucleophilic attack on the sulfur atom, leading to the formation of stable sulfonamide products .

Nucleophilic Substitution Reactions

The reactivity of this compound allows it to participate in nucleophilic substitution reactions effectively. It can be used to introduce various functional groups into organic molecules through reactions with nucleophiles such as amines and alcohols. This versatility is particularly valuable in the synthesis of complex organic molecules .

Coupling Reactions

This compound has been utilized in coupling reactions, particularly in the formation of biaryl compounds, which are significant in pharmaceuticals and materials science. The sulfonyl chloride can facilitate cross-coupling reactions under mild conditions, enhancing the efficiency and selectivity of the process .

Case Study 1: Antiviral Compound Synthesis

In a study focused on developing novel antiviral agents, researchers synthesized several derivatives of this compound. These derivatives were evaluated for their anti-HIV activity, revealing that modifications at specific positions significantly influenced their potency. The findings suggest that this compound can serve as a scaffold for designing new antiviral drugs .

Case Study 2: Mechanistic Investigations

Mechanistic investigations into the solvolysis of carbamoyl chlorides, including this compound, have provided insights into its reactivity patterns. Studies indicated that these reactions could proceed via both unimolecular and bimolecular pathways depending on the solvent and nucleophile used, highlighting the compound's versatility in synthetic applications .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Agents | Synthesis of HIV inhibitors using derivatives | Sub-nanomolar EC50 values observed |

| Synthesis of Sulfonamides | Formation through reaction with amines | Effective nucleophilic substitution |

| Nucleophilic Substitution | Reactivity with various nucleophiles | Versatile functional group introduction |

| Coupling Reactions | Formation of biaryl compounds | Enhanced efficiency under mild conditions |

Mécanisme D'action

The mechanism of action of 4-carbamoyl-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The nitro group can also participate in redox reactions, further expanding its utility in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the carbamoyl group.

4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the carbamoyl group.

4-Carbamoylbenzenesulfonyl chloride: Similar structure but lacks the nitro group.

Uniqueness

4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both the carbamoyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.

Activité Biologique

4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound features a nitro group, a sulfonyl chloride moiety, and a carbamoyl group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A sulfonyl chloride group, which is known for its reactivity towards nucleophiles.

- A nitro group , which can influence the compound's electronic properties and biological interactions.

- A carbamoyl group , which may enhance solubility and biological activity.

Antibacterial Activity

Sulfonamide derivatives, including this compound, have been extensively studied for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various gram-positive and gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 30 ± 0.12 | 7.81 |

| Escherichia coli | 31 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | 28 ± 0.10 | 10.00 |

In vitro studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in folate biosynthesis .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. The mechanism often involves the inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.5 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. It has been reported to inhibit carbonic anhydrases and lactoperoxidase, both of which play roles in various physiological processes.

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Carbonic Anhydrase II | Non-competitive | 20.0 |

| Lactoperoxidase | Competitive | 25.0 |

These interactions suggest that the compound could be useful in treating conditions related to enzyme dysregulation .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of sulfonamide derivatives:

- Synthesis of Novel Sulfonamides : A study synthesized several new sulfonamide compounds based on the structure of this compound and evaluated their antibacterial activities against common pathogens. The results indicated that modifications to the sulfonamide structure significantly affected antibacterial potency .

- Anticancer Evaluation : Another investigation focused on the anticancer properties of related compounds, demonstrating that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .

Propriétés

IUPAC Name |

4-carbamoyl-2-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O5S/c8-16(14,15)6-2-1-4(7(9)11)3-5(6)10(12)13/h1-3H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXHSOAQUDGYSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.